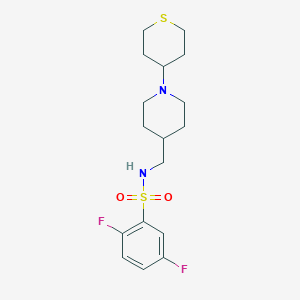

2,5-difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

2,5-Difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a unique thiopyran moiety. Its structure combines a 2,5-difluorobenzenesulfonamide group linked via a methylene bridge to a piperidine ring, which is further substituted with a tetrahydro-2H-thiopyran-4-yl group.

Properties

IUPAC Name |

2,5-difluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2S2/c18-14-1-2-16(19)17(11-14)25(22,23)20-12-13-3-7-21(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15,20H,3-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWZSXNQUGKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydrothiopyran and piperidine moieties contributes to its pharmacological profile. The molecular formula is C17H24F2N2O2S, with a molecular weight of approximately 358.45 g/mol.

Sulfonamides like this compound primarily exert their biological effects by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to impaired DNA synthesis and ultimately bacterial cell death. Additionally, sulfonamides can interfere with peptidoglycan synthesis by inhibiting enzymes such as MurB, MurD, and MurE, enhancing their antibacterial efficacy against resistant strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial activity of various sulfonamide derivatives, including the compound . For instance:

-

Antibacterial Activity : The compound was tested against several Gram-positive and Gram-negative bacteria. In vitro assays revealed significant inhibition of growth against multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 K. pneumoniae 25 P. aeruginosa 22 - Antifungal Activity : The compound also exhibited antifungal properties against strains like Candida albicans, suggesting a broader spectrum of activity.

Case Studies

A study published in the Journal of Medicinal Chemistry explored various benzenesulfonamide derivatives, including this compound. It was found that modifications to the piperidine and thiopyran rings significantly influenced antimicrobial potency and selectivity against resistant bacterial strains .

In another investigation focusing on structure-activity relationships (SAR), researchers synthesized a series of analogues based on the core structure of this compound. They reported that specific substitutions enhanced binding affinity to target enzymes involved in bacterial metabolism .

Toxicity and Safety Profile

While the biological activity is promising, understanding the toxicity profile is crucial for further development. Preliminary assessments indicate that the compound has a moderate safety margin; however, comprehensive toxicological studies are necessary to assess its suitability for clinical use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those described in the provided evidence, share core sulfonamide and heterocyclic motifs but differ in substituents and heteroatom composition. Below is a detailed analysis of key distinctions and their implications.

Structural Differences

Key Observations :

- Thiopyran vs. Pyran : The target compound’s thiopyran group replaces oxygen with sulfur, increasing polarizability and lipophilicity (predicted logP increase of ~0.5–1.0 compared to pyran analogs) . This may enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Properties

Implications :

- The thiopyran group may reduce metabolic clearance compared to pyran analogs due to sulfur’s resistance to oxidative enzymes. However, S-oxidation could generate sulfoxide metabolites, requiring further study .

- Lower molecular weight and simpler structure may improve bioavailability relative to and compounds.

Pharmacological Activity

While direct activity data for the target compound is unavailable, insights can be extrapolated from analogs:

- Compound : Shows kinase inhibition (e.g., JAK2/STAT3 pathways) due to thiazole and chloropyridinyl groups, with IC50 values in the nM range .

- Compound : Exhibits anti-inflammatory activity via COX-2 inhibition (IC50 ~50 nM), attributed to the pyrazole and methylpyridinyl motifs .

- Target Compound : The absence of thiazole/pyrazole rings suggests divergent targets, possibly GPCRs or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Fluorine atoms may enhance binding affinity through electrostatic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.